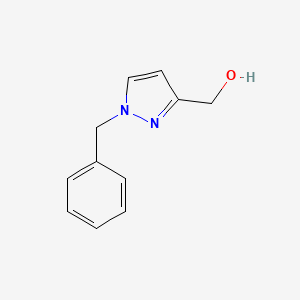
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in obesity treatment.
Mécanisme D'action
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor works by inhibiting the activity of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide enzyme, which is responsible for demethylating m6A (N6-methyladenosine) in RNA molecules. M6A is the most prevalent mRNA modification in eukaryotic cells and plays a crucial role in regulating mRNA stability, splicing, and translation. Inhibition of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide activity leads to the accumulation of m6A in RNA molecules, which results in altered gene expression and cellular functions.
Biochemical and Physiological Effects:
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor has been shown to reduce body weight and adiposity in animal models. It also improves glucose tolerance and insulin sensitivity. N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor has been shown to alter the expression of several genes involved in energy metabolism, adipogenesis, and inflammation. N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor has also been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor is a potent and specific inhibitor of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide enzyme. It has been extensively studied in animal models and has shown promising results in reducing body weight and adiposity. However, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor has limited solubility in water, which makes it challenging to administer in vivo. N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor also has limited stability in aqueous solutions, which makes it challenging to store and handle.
Orientations Futures
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor has the potential to be developed as a therapeutic agent for obesity and cancer treatment. Future research should focus on improving the solubility and stability of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor, as well as developing more efficient synthesis methods. Further studies are needed to determine the optimal dosage and administration route of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor in vivo. The effects of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor on other cellular functions and pathways should also be investigated.
Méthodes De Synthèse
The synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor involves the reaction of 4-fluorophenylhydrazine with 3-pyrrolidinone, followed by the addition of m-tolylacetyl chloride. The final product is obtained after purification through column chromatography. The purity of the compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor has been extensively studied for its potential use in obesity treatment. N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide (Fat Mass and Obesity-associated protein) is an enzyme that plays a crucial role in regulating body weight and energy homeostasis. Inhibition of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide activity has been shown to reduce body weight and adiposity in animal models. N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide inhibitor has also been studied for its potential use in cancer treatment, as N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide is overexpressed in several cancer types.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-3-2-4-14(9-13)10-18(23)21-16-11-19(24)22(12-16)17-7-5-15(20)6-8-17/h2-9,16H,10-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORQLXRKJQROGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2390043.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390045.png)


![1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2390051.png)
![Ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2390053.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2390058.png)


![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)
![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)